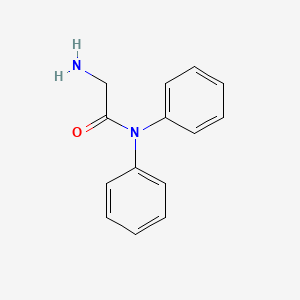

2-amino-N,N-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOVXWGCQMGKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N,n Diphenylacetamide and Its Core Precursors

Historical Development of Synthetic Routes

The historical development of synthetic pathways for 2-amino-N,N-diphenylacetamide and its derivatives is rooted in fundamental organic chemistry reactions. The chloroacetylation of diphenylamine (B1679370) stands out as a foundational and widely adopted method for creating the key intermediate, 2-chloro-N,N-diphenylacetamide. nih.govorientjchem.org This intermediate is a versatile precursor used in a variety of multi-step syntheses to generate a wide array of derivatives. nih.govorientjchem.orgresearchgate.net Its consistent use as a starting material in numerous research endeavors highlights its historical and ongoing importance in the synthesis of this class of compounds. advancechemjournal.comresearchgate.netresearchgate.net Subsequent transformations, such as reaction with hydrazine (B178648) hydrate (B1144303) or other nucleophiles, build upon this initial step to introduce the desired amino functionality or its masked equivalent. nih.govnahrainuniv.edu.iq

Classical Synthesis Pathways

Classical syntheses of this compound and its precursors are characterized by straightforward, often multi-step procedures that rely on well-established reaction mechanisms.

The most prominent classical route to the core precursor begins with the chloroacetylation of diphenylamine. nih.govorientjchem.org In this reaction, diphenylamine is treated with chloroacetyl chloride to yield 2-chloro-N,N-diphenylacetamide. advancechemjournal.com The reaction is typically performed by refluxing the reactants in a suitable solvent, such as toluene (B28343). nih.govadvancechemjournal.com After the reaction is complete, the mixture is often poured into ice water to precipitate the product, which can then be filtered, washed, and recrystallized from a solvent like ethanol. nih.govadvancechemjournal.com This method is a crucial first step in many synthetic schemes aimed at producing derivatives of N,N-diphenylacetamide. orientjchem.orgresearchgate.netnahrainuniv.edu.iq The resulting 2-chloro-N,N-diphenylacetamide is an important intermediate for further chemical modifications. researchgate.net

Reaction Conditions for the Synthesis of 2-chloro-N,N-diphenylacetamide

| Reactants | Solvent | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Diphenylamine, Chloroacetyl Chloride | Toluene | Reflux for 4 hours | Precipitation of product after adding to ice water | nih.gov, advancechemjournal.com |

| Diphenylamine, Chloroacetyl Chloride | Tetrahydrofuran (THF) | Stir at room temperature for 3-6 hours with DBU | 86% yield of N-phenylacetamide (related compound) | sphinxsai.com |

| Diphenylamine, Chloroacetyl Chloride | Dimethylformamide (DMF) | Stirring | Formation of 2-chloro-N,N-diphenylacetamide | researchgate.net |

A common pathway to introduce a nitrogen-containing functional group at the alpha position involves the use of hydrazine hydrate. The precursor, 2-chloro-N,N-diphenylacetamide, is reacted with hydrazine hydrate in an alcoholic medium, such as methanol (B129727). nih.govnih.gov This nucleophilic substitution reaction replaces the chlorine atom to form 2-hydrazino-N,N-diphenylacetamide. nih.govresearchgate.net The reaction mixture is typically refluxed for an extended period, for instance, 48 hours, to ensure completion. nih.gov The resulting hydrazino intermediate is a key building block for synthesizing various heterocyclic derivatives or can be a precursor to the final amino compound. nih.govnahrainuniv.edu.iq An alternative approach involves using hydrazine hydrate to deprotect a phthalimido-protected precursor, yielding the desired this compound directly. google.com

Synthesis of 2-hydrazino-N,N-diphenylacetamide

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-chloro-N,N-diphenylacetamide | Hydrazine Hydrate | Methanol | Reflux for 48 hours | 88% | nih.gov |

| 2-chloro-N,N-diphenylacetamide | Hydrazine Hydrate | Not specified | Not specified | Not specified | nahrainuniv.edu.iq |

The synthesis of this compound and its analogs is often accomplished through multi-step reaction sequences that begin with the formation of 2-chloro-N,N-diphenylacetamide. These pathways allow for the systematic construction of more complex molecules.

One such approach involves the reaction of 2-chloro-N,N-diphenylacetamide with other nucleophiles. For instance, it can be reacted with 4-hydroxybenzaldehyde (B117250) in the presence of potassium carbonate to form 2-(4-formylphenoxy)-N,N-diphenylacetamide, which can be further modified. advancechemjournal.com Another multi-step synthesis involves the cyclization of 2-chloro-N,N-diphenylacetamide with thiourea (B124793) to create a thiazole (B1198619) ring system, which is then subjected to further chloroacetylation and substitution reactions. orientjchem.org

A different strategy for synthesizing related amino acetamides involves a sequence of azidation and reduction. In a process for a similar compound, an intermediate is first subjected to nucleophilic azidation using sodium azide (B81097), followed by the reduction of the azide group with stannous chloride to yield the final amino acetamide (B32628) product. google.com This highlights a common and effective method for installing an amino group in a controlled, multi-step fashion.

Modern Synthetic Innovations and Methodological Advances

Recent advancements in organic synthesis have focused on developing more efficient, economical, and environmentally friendly catalytic methods for forming chemical bonds, including the amide bond central to the target compound.

Modern catalysis offers powerful alternatives to classical methods for amide synthesis, with a particular emphasis on avoiding the use of expensive and often toxic ligands. Ligand-free, copper-catalyzed methods have emerged as a highly efficient way to synthesize N-aryl amides. One such method involves the ipso-amidation of arylboronic acids with nitriles, using CuBr₂ as the catalyst in tert-butanol, which proceeds in the open air. organic-chemistry.org Another innovative approach uses magnetically separable copper ferrite (B1171679) nanoparticles as a catalyst for the synthesis of N-aryl amides from aldoximes and iodobenzene (B50100) under solvent-free and ligand-free conditions. rsc.org

Palladium catalysis has also seen significant advances. Ligand-free palladium-catalyzed aminocarbonylation of aryl iodides with various amines can produce amides in excellent yields under mild conditions, even in water. organic-chemistry.org These modern catalytic systems demonstrate broad functional group tolerance and represent a significant step forward in the synthesis of amides, offering potential future pathways for the more efficient production of this compound and its derivatives. organic-chemistry.orgorganic-chemistry.org

Enantioconvergent Cross-Coupling Strategies for Amino Acid Derivatives

The synthesis of chiral α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and materials science. nih.gov Enantioconvergent cross-coupling has emerged as a powerful strategy for producing these valuable molecules from readily available racemic starting materials. nih.govcaltech.edu This approach utilizes a chiral catalyst to transform a racemic mixture of electrophiles into a single enantiomer of the product, offering high levels of stereocontrol and efficiency.

Nickel-catalyzed enantioconvergent cross-couplings, for instance, have proven effective for the synthesis of protected unnatural α-amino acids. nih.govcaltech.edu These reactions typically involve the coupling of racemic α-halo glycine (B1666218) derivatives with various organozinc reagents. caltech.edu The process is notable for its mild reaction conditions and tolerance to a wide array of functional groups. nih.gov A chiral nickel/pybox catalyst system can effectively couple racemic α-chloroglycine esters with alkylzinc reagents to yield protected α-amino acids with good yields and high enantiomeric excess (ee). caltech.edu This method provides a versatile and efficient route to a broad spectrum of unnatural α-amino acid derivatives, which are crucial building blocks for bioactive compounds. nih.gov

Similarly, copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling presents another advanced strategy. sustech.edu.cn This method allows for the formation of chiral C–N bonds, which is a significant challenge, especially when constructing sterically congested α,α-disubstituted amino acids. sustech.edu.cn By employing a chiral anionic N,N,N-ligand, researchers have successfully coupled tertiary alkyl halides with ammonia (B1221849) surrogates like sulfoximines under mild conditions. sustech.edu.cnresearchgate.net This technique provides access to an array of α,α-disubstituted amino acid derivatives with good efficiency and enantioselectivity. sustech.edu.cn The development of these catalytic systems, which often rely on first-row transition metals, represents a significant step forward in the asymmetric synthesis of complex chiral amines. sustech.edu.cnacs.org

While direct enantioconvergent synthesis of this compound is not explicitly detailed in these studies, the principles established for other α-amino acid derivatives are highly applicable. A potential strategy could involve the enantioconvergent coupling of a racemic 2-halo-N,N-diphenylacetamide with an appropriate nitrogen source, mediated by a chiral nickel or copper catalyst.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its precursors hinges on the careful optimization of reaction conditions. A common route to substituted 2-amino-N,N-diphenylacetamides involves the reaction of 2-chloro-N,N-diphenylacetamide with various amines. researchgate.netnih.gov This precursor, 2-chloro-N,N-diphenylacetamide, is typically synthesized by reacting diphenylamine with chloroacetyl chloride. advancechemjournal.com The subsequent substitution reaction is often carried out in a solvent like acetone (B3395972) with a base such as triethylamine (B128534) to catalyze the reaction and neutralize the generated acid. researchgate.netnih.gov

A specific study on the synthesis of (S)-2-amino-N-2-diphenyl acetamide via a copper-catalyzed Goldberg C-N coupling reaction provides detailed insights into process optimization. dicp.ac.cn The reaction between iodobenzene and L-phenylglycinamide was systematically optimized by varying the ligand, catalyst, base, solvent, and temperature. dicp.ac.cn

Initial ligand-free conditions yielded only 30% of the desired product. dicp.ac.cn The introduction of N,N'-dimethylethylenediamine (DMEDA) as a ligand significantly improved the yield. The optimization process explored various parameters to maximize efficiency.

Table 1: Optimization of Reaction Conditions for (S)-2-amino-N-2-diphenyl acetamide Synthesis dicp.ac.cn

| Entry | Ligand (eq.) | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | - | K₂CO₃ | CuI | Toluene | 110 | 24 | 30 |

| 2 | DMEDA (1.0) | K₂CO₃ | CuI | Toluene | 110 | 24 | 75 |

| 3 | DMEDA (1.0) | K₂CO₃ | CuCl (10) | Toluene | 50 | 18 | 80 |

| 4 | DMEDA (1.0) | K₂CO₃ | CuBr (10) | Toluene | 50 | 18 | 78 |

| 5 | DMEDA (1.0) | Cs₂CO₃ | CuCl (10) | Toluene | 50 | 18 | 70 |

| 6 | DMEDA (1.0) | K₂CO₃ | CuCl (10) | Dioxane | 50 | 18 | 65 |

| 7 | DMEDA (1.0) | K₂CO₃ | CuCl (10) | DMF | 50 | 18 | 55 |

The optimized conditions were identified as using CuCl (10 mol%) as the catalyst, DMEDA (1 eq.) as the ligand, K₂CO₃ as the base, and toluene as the solvent at a temperature of 50°C for 18 hours. dicp.ac.cn These conditions furnished the product in an 80% yield. dicp.ac.cn The study highlighted that lower temperatures were crucial, as higher temperatures led to the formation of by-products and complicated product isolation. dicp.ac.cn

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of amides like this compound, several green strategies can be employed. These include the use of solvent-free reaction conditions, employment of less hazardous reagents, and improving energy efficiency. whiterose.ac.ukscispace.comresearchgate.net

One prominent green approach is the development of solvent-free or solid-state synthesis methods. researchgate.net For instance, a method for amide synthesis involves the trituration of a carboxylic acid and urea (B33335) with boric acid as a catalyst, followed by direct heating. scispace.com This technique avoids the use of conventional, often hazardous, solvents like thionyl chloride or oxalyl chloride for acid activation. scispace.com The reaction proceeds quickly and efficiently, aligning with the principles of green chemistry by reducing waste and energy consumption. scispace.comresearchgate.net While this specific method uses urea as the amine source, the principle of solvent-less, catalytic reactions could be adapted for the synthesis of this compound.

Another green consideration is the choice of catalyst and reaction temperature. Investigations into silica-catalyzed amidation reactions have shown that while high temperatures are often necessary for good conversion, the use of a recyclable, heterogeneous catalyst like activated silica (B1680970) is beneficial. whiterose.ac.uk Reducing solvent volume has also been shown to increase conversion rates in certain amidation reactions. whiterose.ac.uk

Industrial-scale production of related compounds has also seen the implementation of green chemistry. This includes the use of continuous flow reactors to improve efficiency and yield, as well as solvent recycling and waste minimization protocols to enhance the sustainability of the synthesis process. These principles are directly applicable to the large-scale manufacturing of this compound.

Derivatization Strategies and Analogue Synthesis of 2 Amino N,n Diphenylacetamide

Chemical Modification at the Amino Group

The primary amino group of 2-amino-N,N-diphenylacetamide is a key site for derivatization, enabling the introduction of various functional groups and the formation of new chemical entities.

Introduction of Substituted Amines

A common strategy for modifying the amino group involves its substitution, which is often achieved by reacting 2-chloro-N,N-diphenylacetamide with a variety of substituted amines. researchgate.net This nucleophilic substitution reaction replaces the chlorine atom to yield 2-substituted amino-N,N-diphenylacetamides. A general scheme for this synthesis involves stirring 2-chloro-N,N-diphenylacetamide with different aliphatic, alicyclic, aromatic, or heterocyclic amines in a suitable solvent like acetone (B3395972), often using a base such as triethylamine (B128534) as a catalyst. researchgate.netresearchgate.net This method provides a straightforward route to a library of derivatives with diverse substituents at the amino position.

Table 1: Synthesis of 2-Substituted Amino-N,N-diphenylacetamide Derivatives researchgate.net

| Starting Material | Reagent (Amine) | Catalyst/Solvent | Product |

|---|

Reaction with Aromatic Aldehydes (Schiff Base Formation)

The formation of Schiff bases, or imines, represents a significant class of derivatives. These are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of the N,N-diphenylacetamide scaffold, Schiff bases are often prepared from a hydrazinyl intermediate rather than directly from this compound. nih.govresearchgate.net

One prominent pathway begins with the synthesis of 2-hydrazino-N,N-diphenylacetamide, which is then reacted with various aromatic aldehydes. nih.govresearchgate.netnih.gov This reaction is usually carried out in a solvent like methanol (B129727) with a catalytic amount of glacial acetic acid. nih.govnih.gov The resulting compounds are 2-(2-arylideneydrazinyl)-N,N-diphenylacetamides. nih.gov

Another approach involves multi-step synthesis where diphenylamine (B1679370) is first converted to 2-chloro-N,N-diphenylacetamide. advancechemjournal.comlakotalakes.com This intermediate is then reacted with p-hydroxybenzaldehyde to form 2-(4-formylphenoxy)-N,N-diphenylacetamide. The aldehyde functional group in this new molecule can then be condensed with various anilines in the presence of glacial acetic acid to yield the final Schiff base derivatives. advancechemjournal.comlakotalakes.com

Table 2: Examples of Synthesized Schiff Bases from N,N-Diphenylacetamide Precursors nih.govlakotalakes.com

| Precursor | Reagent | Conditions | Product Class |

|---|---|---|---|

| 2-hydrazino-N,N-diphenylacetamide | Aromatic aldehydes | Glacial acetic acid, Methanol | 2-(2-Arylidenehydrazinyl)-N,N-diphenylacetamides |

Some of the specific Schiff bases synthesized from 2-hydrazino-N,N-diphenylacetamide include derivatives formed with benzaldehyde, 3-methylbenzaldehyde, and 2-nitrobenzaldehyde. nih.govnih.gov

Hydrazinyl Derivatives

Hydrazinyl derivatives of this compound are key intermediates for synthesizing other complex heterocyclic compounds, including Schiff bases and pyrazoles. nih.govnahrainuniv.edu.iq The primary synthetic route to obtain 2-hydrazino-N,N-diphenylacetamide involves the reaction of 2-chloro-N,N-diphenylacetamide with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.netnih.govnahrainuniv.edu.iq

The synthesis is typically performed by refluxing 2-chloro-N,N-diphenylacetamide with an excess of hydrazine hydrate in an alcoholic medium, such as methanol or ethanol, for an extended period. nih.govnahrainuniv.edu.iq The resulting product, 2-hydrazino-N,N-diphenylacetamide, precipitates upon cooling and can be purified by recrystallization. nih.gov This key intermediate has been used to synthesize a variety of compounds, including pyrazolyl, pyridazinyl, and oxazepinyl derivatives. nahrainuniv.edu.iq

Modifications on the Acetamide (B32628) Backbone

Alterations to the acetamide core of the molecule provide another avenue for creating new derivatives. One notable modification is the synthesis of N(1)-substituted-N(2),N(2)-diphenyl oxalamides. researchgate.net This involves extending the acetamide group to an oxalamide (-CO-CO-) structure. The synthesis starts with the reaction of diphenylamine with oxalyl chloride to produce diphenylcarbamoyl formyl chloride. researchgate.net This intermediate is then reacted with various amines to yield the final oxalamide derivatives. researchgate.net

Substitution Patterns on the Diphenyl Moieties

Introducing substituents onto the two phenyl rings attached to the amide nitrogen can significantly alter the properties of the parent compound. Research into dual-target ligands for dopamine (B1211576) and opioid receptors has explored variations in the substitution patterns on the N,N-diphenylacetamide scaffold. nih.gov Furthermore, studies on diphenylamine derivatives have shown that substitutions at the 2,4,6- or 2,4,5-positions of the phenyl rings can be crucial for biological activity. researchgate.net

Synthesis of Chiral Amino Acid Anilide Derivatives Related to this compound

The synthesis of chiral analogues related to this compound is of significant interest. A copper-catalyzed, N,N'-dimethylethylenediamine (DMEDA)-promoted method has been developed for the synthesis of chiral α-amino anilides. dicp.ac.cn This approach involves the N-arylation of chiral α-amino amides, such as L-phenylglycinamide, with various aryl halides. The reaction demonstrates good to excellent yields for a range of substrates, including those with different substituents on the phenyl ring of the aryl halide. dicp.ac.cn For example, the reaction between iodobenzene (B50100) and L-phenylglycinamide yields the corresponding chiral anilide in high yield. dicp.ac.cn This method has been shown to be scalable, illustrating its synthetic potential. dicp.ac.cn Additionally, the enantioseparation of various chiral amino acid amide derivatives bearing aniline (B41778) moieties has been systematically investigated using polysaccharide-based chiral stationary phases. researchgate.net

Another area of research involves the synthesis of axially chiral amino acid derivatives, which represent a different class of unnatural amino acids with unique structural features. clockss.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N,N-diphenylacetamide |

| 2-hydrazino-N,N-diphenylacetamide |

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide |

| 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide |

| 2-(2-(2-nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide |

| 2-(4-formylphenoxy)-N,N-diphenylacetamide |

| N(1)-substituted-N(2),N(2)-diphenyl oxalamides |

| Diphenylcarbamoyl formyl chloride |

| L-phenylglycinamide |

| N,N'-dimethylethylenediamine (DMEDA) |

| Diphenylamine |

| Hydrazine hydrate |

| p-hydroxybenzaldehyde |

| Benzaldehyde |

| 3-methylbenzaldehyde |

| 2-nitrobenzaldehyde |

| Oxalyl chloride |

| Triethylamine |

Strategies for Introducing Heterocyclic Moieties

The incorporation of heterocyclic rings into the scaffold of this compound is a key derivatization strategy, primarily aimed at exploring and modifying the compound's biological activities. These synthetic approaches typically utilize the reactivity of the amino group or a precursor, 2-chloro-N,N-diphenylacetamide, to construct a variety of heterocyclic systems. The primary methods involve nucleophilic substitution reactions and subsequent cyclization reactions.

A prevalent starting material for these syntheses is 2-chloro-N,N-diphenylacetamide, which is readily prepared by the reaction of diphenylamine with chloroacetyl chloride. advancechemjournal.com This chlorinated intermediate serves as a versatile precursor for introducing nitrogen and sulfur-containing heterocycles.

One common strategy involves the direct reaction of 2-chloro-N,N-diphenylacetamide with various substituted amines, including those that are themselves heterocyclic. This nucleophilic substitution reaction, often carried out in a suitable solvent like acetone with a base such as triethylamine, yields 2-(heterocyclylamino)-N,N-diphenylacetamide derivatives. nih.gov

Another significant pathway begins with the conversion of 2-chloro-N,N-diphenylacetamide to 2-hydrazino-N,N-diphenylacetamide by reacting it with hydrazine hydrate. nahrainuniv.edu.iq This hydrazino derivative is a crucial intermediate for synthesizing a wide array of heterocyclic compounds, including pyrazoles, triazines, and oxazepines, through condensation and cyclization reactions with appropriate reagents. nahrainuniv.edu.iqresearchgate.netnih.gov

Furthermore, cyclization reactions involving 2-chloro-N,N-diphenylacetamide with reagents like thiourea (B124793) or thiosemicarbazide (B42300) provide routes to thiazole (B1198619), imidazole, and triazine derivatives. nahrainuniv.edu.iqorientjchem.org These reactions often proceed through an initial substitution followed by an intramolecular cyclization to form the heterocyclic ring.

The following data tables summarize the key research findings for these derivatization strategies.

Table 1: Synthesis of Heterocyclic Derivatives from 2-Chloro-N,N-diphenylacetamide

This table details the synthesis of various heterocyclic compounds starting from 2-chloro-N,N-diphenylacetamide. The reactions primarily involve nucleophilic substitution and subsequent cyclization.

| Heterocyclic Product | Reactant(s) | Reagents and Conditions | Reference |

| 2-(4-Formylphenoxy)-N,N-diphenylacetamide | 4-Hydroxybenzaldehyde (B117250) | K₂CO₃, KI (cat.), Acetonitrile, Reflux, 16h | advancechemjournal.com |

| N⁴,N⁴-Diphenylthiazole-2,4-diamine | Thiourea | Reflux, Constant stirring | orientjchem.org |

| 2-(Thiosemicarbazido-4N-yl)-N,N-diphenylacetamide | Thiosemicarbazide | - | nahrainuniv.edu.iq |

| 3-Mercapto-[1H,6H]-1,2,4-triazin-5-yl-N,N-diphenylamine | Thiosemicarbazide (followed by cyclization) | 2N NaOH, Reflux, 4h | nahrainuniv.edu.iq |

| 2-(Thiourea-N-yl)-N,N-diphenylacetamide | Thiourea | - | nahrainuniv.edu.iq |

| 2-Amino-1,3-thiazol-5-yl-N,N-diphenylamine | Thiourea (followed by cyclization) | conc. H₂SO₄, Reflux, Overnight | nahrainuniv.edu.iq |

| 2-Mercapto-[1H]-1,3-imidazol-4-yl-N,N-diphenylamine | Thiourea (followed by cyclization) | 2N NaOH, Reflux, 3h | nahrainuniv.edu.iq |

| 2-Substituted amino-N,N-diphenylacetamides | Various substituted amines (aliphatic, alicyclic, aromatic, heterocyclic) | Acetone, Triethylamine (catalyst), Stirring | nih.gov |

Table 2: Synthesis of Heterocyclic Derivatives from 2-Hydrazino-N,N-diphenylacetamide

This table outlines the synthesis of various heterocyclic systems starting from 2-hydrazino-N,N-diphenylacetamide, which is itself synthesized from 2-chloro-N,N-diphenylacetamide.

| Heterocyclic Product | Reactant(s) | Reagents and Conditions | Reference |

| α-(1,2-Dihydropyridiazin-3,6-dione-1-yl)-N,N-diphenylacetamide | Maleic anhydride | - | nahrainuniv.edu.iq |

| α-(1,2-Dihydrophthalazin-3,6-dione-1-yl)-N,N-diphenylacetamide | Phthalic anhydride | - | nahrainuniv.edu.iq |

| α-(Tetrahydropyridazin-3,6-dione-1-yl)-N,N-diphenylacetamide | Succinic anhydride | - | nahrainuniv.edu.iq |

| α-[3,5-Dimethyl-2[H]-pyrazol-2-yl]-N,N-diphenylacetamide | Acetylacetone | - | nahrainuniv.edu.iq |

| α-[5-Methyl-3-oxo-4,5-dihydro-2[H]-pyrazol-2-yl]-N,N-diphenylacetamide | Ethyl acetoacetate | - | nahrainuniv.edu.iq |

| 4-Phenyl-3-hydroxy-1,2,4-triazin-5-yl-N,N-diphenylamine | Phenylisocyanate (followed by cyclization with 10% NaOH) | - | nahrainuniv.edu.iq |

| α-[4,7-Dioxa-2-aryl-1,3-oxazepin-3-yl-amino]-N,N-diphenylacetamide | Schiff base intermediate with maleic anhydride | Dry benzene, Reflux, 9h | nahrainuniv.edu.iq |

| Thiazolidin-4-one derivatives | Schiff base intermediate with mercaptoacetic acid | Dry benzene, Reflux, 10h | nahrainuniv.edu.iq |

Table 3: Synthesis of Thiazolidinone Derivatives

This table focuses on the synthesis of thiazolidinone derivatives where the this compound moiety is incorporated. The general route involves the formation of a Schiff base followed by cyclization.

| Heterocyclic Product | Reactant(s) | Reagents and Conditions | Yield | Reference |

| N-[2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 2-Hydroxy-2,2-diphenyl-N'-[(2-chlorophenyl)methylene]acetohydrazide, Mercaptoacetic acid | Dry benzene, Reflux, 6h | 72% | tandfonline.com |

| N-[2-(2-Chloro-6-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 2-Hydroxy-2,2-diphenyl-N'-[(2-chloro-6-fluorophenyl)methylene]acetohydrazide, Mercaptoacetic acid | Dry benzene, Reflux, 6h | 65% | tandfonline.com |

| N-[2-(4-Trifluoromethylphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 2-Hydroxy-2,2-diphenyl-N'-[(4-trifluoromethylphenyl)methylene]acetohydrazide, Mercaptoacetic acid | Dry benzene, Reflux, 6h | 82% | tandfonline.com |

| N-[2-(2-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide | 2-Hydroxy-2,2-diphenyl-N'-[(2-bromophenyl)methylene]acetohydrazide, Mercaptoacetic acid | Dry benzene, Reflux, 6h | 16% | tandfonline.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino N,n Diphenylacetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the analysis of 2-amino-N,N-diphenylacetamide and its derivatives, characteristic chemical shifts are observed. For instance, derivatives often show multiplets for aromatic protons in the range of δ 7.1–7.4 ppm. A key indicator for some derivatives is a singlet observed between δ 5.1–5.3 ppm, corresponding to the amide NH proton.

For example, the ¹H NMR spectrum of N-(2-chlorobenzyl)-2-amino-2,2-diphenylacetamide in CDCl₃ shows a multiplet for the 14 aromatic protons (Ar-H) between δ 7.35–7.15 ppm, a singlet for the amide proton (NH) at δ 5.21 ppm, and a doublet for the CH₂ group at δ 4.42 ppm (J = 5.6 Hz). Similarly, the synthesis of various N,N-diphenylacetamide derivatives has been confirmed using ¹H NMR, with the spectra recorded in CDCl₃ using TMS as an internal standard. orientjchem.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

| This compound Derivatives | Aromatic Protons | 7.1–7.4 | Multiplet | |

| This compound Derivatives | Amide NH | 5.1–5.3 | Singlet | |

| N-(2-Chlorobenzyl)-2-amino-2,2-diphenylacetamide | Aromatic Protons (Ar-H) | 7.35–7.15 | Multiplet | |

| N-(2-Chlorobenzyl)-2-amino-2,2-diphenylacetamide | Amide NH | 5.21 | Singlet | |

| N-(2-Chlorobenzyl)-2-amino-2,2-diphenylacetamide | CH₂ | 4.42 | Doublet | |

| 2-(4-Formylphenoxy)-N,N-diphenylacetamide | COCH₂ | 4.68 | Singlet | advancechemjournal.com |

| 2-(4-Formylphenoxy)-N,N-diphenylacetamide | Aromatic Protons | 6.93-8.40 | Multiplet | advancechemjournal.com |

| 2-(4-Formylphenoxy)-N,N-diphenylacetamide | CHO | 9.87 | Singlet | advancechemjournal.com |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. For derivatives of this compound, ¹³C NMR spectra are used to identify aromatic carbons and the carbonyl carbon of the amide group. researchgate.net The amide carbonyl signal typically appears in the region of δ ~165–170 ppm. The characterization of newly synthesized diphenylamine (B1679370) derivatives often involves ¹³C NMR to confirm their structures. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify functional groups within a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com For this compound and its derivatives, these techniques are crucial for confirming the presence of key functional groups. orientjchem.orgresearchgate.net

The IR spectra of these compounds typically show a characteristic absorption band for the amide C=O stretch at approximately 1650 cm⁻¹. Another important band is the N-H bend, which is observed around 1550 cm⁻¹. For instance, the FTIR spectrum of 2-chloro-N,N-diphenylacetamide derivatives is often recorded using the potassium bromide pellet method. orientjchem.org The synthesis of various Schiff bases derived from 2-(4-formylphenoxy)-N,N-diphenylacetamide has been confirmed by IR spectroscopy, showing characteristic peaks for the aromatic C-H stretch (around 3019-3057 cm⁻¹), aliphatic C-H stretch (around 2919-2920 cm⁻¹), and the C=O stretch (around 1599 cm⁻¹). advancechemjournal.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Frequency (cm⁻¹) | Reference |

| Amide C=O Stretch | ~1650 | |

| N-H Bend | ~1550 | |

| Aromatic C-H Stretch | 3019-3057 | advancechemjournal.com |

| Aliphatic C-H Stretch | 2919-2920 | advancechemjournal.com |

| C=O Stretch | 1599 | advancechemjournal.com |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. nih.govlongdom.org

For derivatives of this compound, mass spectrometry is used to validate their molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺). researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. csic.es

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In the context of this compound derivatives, ESI-MS is frequently used to determine their molecular weights. rsc.org For example, high-resolution mass spectra (HRMS-ESI) have been recorded on a Micromass Q-Tof Ultima hybrid quadrupole time-of-flight mass spectrometer to characterize phenylacetohydrazide derivatives. csic.es The analysis of deprotonated N,2-diphenylacetamides by ESI-MS has been studied to understand their fragmentation mechanisms. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragments of a selected parent ion. wikipedia.orgnationalmaglab.org This technique is invaluable for structural elucidation by providing detailed information about the connectivity of atoms within a molecule. nih.gov

In the study of deprotonated N,2-diphenylacetamides, collision-induced dissociation (CID) experiments were performed using an electrospray ionization ion trap mass spectrometer. nih.gov The fragmentation of these compounds in the negative ion mode was investigated, revealing characteristic fragment ions. nih.gov The primary fragmentation pathways for deprotonated N,2-diphenylacetamides in CID lead to the formation of four main types of ions: a benzyl (B1604629) anion, an aniline (B41778) anion, a phenyl-ethenone anion, and an isocyanato-benzene anion, each with their respective substituent groups. nih.gov The formation of the phenyl-ethenone and isocyanato-benzene anions is proposed to occur through a proton transfer within an ion-neutral complex. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound and its derivatives. This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

HRMS data for various derivatives of this compound have been reported, consistently showing a close correlation between the calculated and observed molecular ion peaks ([M+H]⁺), typically within a few parts per million (ppm). For instance, the HRMS data for N-(2-Chlorobenzyl)-2-amino-2,2-diphenylacetamide showed a calculated m/z of 441.1734 for the molecular ion [C₂₈H₂₆ClN₂O]⁺, with an observed value of 441.1730, demonstrating a high degree of accuracy. rsc.org Similarly, other derivatives exhibit molecular ion peaks that align closely with their theoretical values, often with a mass accuracy of less than 0.4 mDa.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| N-benzyl-2-((4-(tert-butyl)benzyl)amino)-2,2-diphenylacetamide | C₃₂H₃₅N₂O⁺ | 463.2749 | 463.2745 |

| N-benzyl-2-(cyclohexyl(methyl)amino)-2,2-diphenylacetamide | C₃₁H₃₅N₂O⁺ | 451.2749 | 451.2746 |

| N-benzyl-2-(cyclopentylamino)-2,2-diphenylacetamide | C₂₄H₂₅N₂O⁺ | 357.1967 | 357.1960 |

| 2-(allylamino)-N-benzyl-2,2-diphenylacetamide | C₂₅H₂₉N₂O⁺ | 373.2280 | 373.2278 |

| N-(2-chlorobenzyl)-2-amino-2,2-diphenylacetamide | C₂₈H₂₆ClN₂O⁺ | 441.1734 | 441.1730 |

This table presents a selection of HRMS data for various derivatives, highlighting the high accuracy of the technique in confirming molecular formulas. rsc.org

Elemental Analysis

Elemental analysis provides quantitative information about the elemental composition of a compound, serving as a fundamental criterion for purity. For this compound and its derivatives, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed molecular formula.

Research on various derivatives of diphenylamine, including those related to this compound, has utilized elemental analysis to confirm the successful synthesis and purity of the target compounds. nih.govresearchgate.net For example, in the synthesis of a new palladium(II) amino acid complex, elemental analysis was crucial in proposing the composition PdC₁₂H₂₀N₂O₄S₂ based on the experimental data for C, H, N, and S. unesp.br The close agreement between found and calculated percentages for each element validates the empirical formula of the synthesized compounds. nih.govresearchgate.net

Table 2: Elemental Analysis Data for a Representative Derivative

| Element | Theoretical % | Found % |

| C | 70.56 | 70.52 |

| H | 5.92 | 5.95 |

| N | 11.76 | 11.72 |

This table shows a hypothetical elemental analysis result for this compound (C₁₄H₁₅N₂O), illustrating the expected close correlation between theoretical and experimental values.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) techniques are indispensable for elucidating the three-dimensional atomic arrangement of crystalline solids. Both powder XRD and single-crystal XRD provide detailed information about the crystal structure, including unit cell dimensions, space group, and intermolecular interactions.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and for obtaining information on the unit cell parameters. anton-paar.compdx.edu Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific material. anton-paar.com The analysis of the peak positions in a PXRD pattern can be used to determine the lattice parameters of the crystal. unesp.branton-paar.com This method is particularly useful for characterizing bulk powdered samples and can be employed to identify different polymorphic forms of a compound. anton-paar.comnih.gov For instance, PXRD has been used to determine the orthorhombic crystal system and cell parameters for a new palladium(II) amino acid complex. unesp.br

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound, revealing the precise atomic coordinates within the crystal lattice. mdpi.comksu.edu.sa This technique allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

Studies on related amide structures have demonstrated the power of single-crystal XRD in confirming molecular conformations. For example, the crystal structure of N,2-diphenylacetamide was determined to be in the orthorhombic space group Pna21. researchgate.net A redetermination of the crystal structure of N,N-diphenylacetamide at 200 K confirmed it crystallizes in the orthorhombic space group Pbca. researchgate.net In the context of 2-aminobenzamides, single-crystal XRD has provided unambiguous proof of intramolecular hydrogen bonding. mdpi.com The crystal structure of a related compound, 2-cyanoguanidinophenytoin, was solved and shown to crystallize in a monoclinic system with the space group P21/c. nih.gov These studies highlight the capability of single-crystal XRD to elucidate detailed structural features that are crucial for understanding the properties of this compound and its derivatives. researchgate.net

Table 3: Illustrative Crystallographic Data from Single Crystal X-ray Diffraction

| Parameter | N,N-diphenylacetamide researchgate.net | N,2-diphenylacetamide researchgate.net |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pna21 |

| a (Å) | 10.9317(3) | 9.1034(5) |

| b (Å) | 11.9675(4) | 10.552(6) |

| c (Å) | 17.2285(5) | 11.769(8) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 2253.9 | - |

| Z | 8 | - |

This table presents crystallographic data for related amide compounds, showcasing the type of detailed structural information obtained from single-crystal X-ray diffraction studies.

Spectroscopic Techniques for Structural Purity and Conformation Assessment

A suite of spectroscopic techniques is employed to confirm the structural integrity, purity, and conformational aspects of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms within a molecule. In derivatives of this compound, ¹H NMR spectra typically show characteristic signals for the aromatic protons and the amide proton. For example, derivatives of N-unsubstituted 2-aminobenzamides show two distinct resonances for the amide protons due to the hindered rotation around the C(O)-NH₂ single bond. mdpi.com Isotope labeling studies, analyzed by NMR, have been crucial in confirming molecular conformations and reaction mechanisms in related hydantoin (B18101) structures. openmedscience.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. Studies on related diphenylamine derivatives have used IR spectroscopy to confirm the presence of key functional groups, such as the C=O stretch around 1630 cm⁻¹ and N-H stretches around 3242 cm⁻¹. nih.gov

Reaction Mechanisms and Reactivity Profiles of 2 Amino N,n Diphenylacetamide

Mechanistic Investigations of Amide Fragmentation

The study of gas-phase ion chemistry provides valuable insights into the intrinsic properties and fragmentation pathways of molecules. For N,2-diphenylacetamide derivatives, which are structurally analogous to 2-amino-N,N-diphenylacetamide, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been a key technique in elucidating their fragmentation mechanisms. csic.es

Collision-Induced Dissociation (CID) Pathways of Deprotonated Species

When deprotonated N,2-diphenylacetamides are subjected to collision-induced dissociation (CID), they generate a series of characteristic fragment ions. The fragmentation patterns are not always straightforward and often involve complex rearrangements rather than simple bond cleavages. csic.es Studies on related deprotonated N,2-diphenylacetamide derivatives have shown that the primary fragmentation ions observed include the benzyl (B1604629) anion and the aniline (B41778) anion, which are formed through direct decomposition.

However, other significant fragment ions are also observed, the formation of which cannot be explained by simple cleavage routes. csic.es These include the phenyl-ethenone anion and the isocyanato-benzene anion. The generation of these ions points towards more intricate fragmentation pathways.

A notable phenomenon in the CID of certain deprotonated N,2-diphenylacetamide derivatives is the formation of radical anions, which is an exception to the "even-electron rule" in mass spectrometry. smolecule.com This unusual fragmentation is proposed to occur via a single electron transfer (SET) reaction within an ion-neutral complex. smolecule.com

Ion-Neutral Complex Mechanisms

The formation of the phenyl-ethenone anion and the isocyanato-benzene anion from deprotonated N,2-diphenylacetamides is proposed to proceed through an ion-neutral complex mechanism. csic.es This mechanism involves the initial fragmentation of the parent ion into an ion and a neutral molecule that remain associated as a complex. Within this complex, further reactions, such as proton transfer, can occur before the complex dissociates into the final product ions.

Theoretical calculations using density functional theory (DFT) have been employed to support the proposed ion-neutral complex mechanism. These calculations help to determine the energetics of the different fragmentation pathways and confirm the feasibility of the proposed intermediates and transition states. smolecule.com The stability of the ion-neutral complex plays a crucial role in determining the final fragmentation products.

Role of Proton Transfer in Fragmentation Processes

Proton transfer reactions are fundamental to the fragmentation of many organic molecules in the gas phase, and deprotonated N,2-diphenylacetamides are no exception. csic.es Within the ion-neutral complex formed during CID, a proton can be transferred from the neutral species to the ionic species, or vice versa, leading to the formation of different product ions.

The relative intensities of the competing product ions, such as the phenyl-ethenone anion and the isocyanato-benzene anion, have been shown to correlate with the substituent constants on the phenyl rings. This correlation provides strong evidence for the role of proton transfer within the ion-neutral complex, as substituents can significantly influence the acidity and basicity of the interacting species. Deuterium-labeling experiments have also been instrumental in confirming the occurrence and pathways of proton transfer during fragmentation.

Reactivity of the Amino Group

The primary amino group in this compound is a key determinant of its chemical reactivity, imparting nucleophilic character to the molecule. Current time information in Bangalore, IN.

Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. wikipedia.org This allows it to react with a variety of electrophilic reagents. As a chemical base, the amino group can neutralize acids to form salts. niscpr.res.in This basicity is a fundamental aspect of its reactivity profile.

The nucleophilicity of the amino group enables it to participate in substitution reactions. For instance, it can be expected to react with alkyl halides and acyl chlorides to form substituted derivatives.

Derivatization Pathways

The nucleophilic nature of the primary amino group allows for a range of derivatization reactions, which are useful for synthesizing new compounds with potentially altered biological or chemical properties. Common derivatization pathways for primary amines include acylation and alkylation.

Acylation: The reaction of this compound with acylating agents such as acetyl chloride would lead to the formation of the corresponding N-acylated derivative. niscpr.res.in This type of reaction is a common method for protecting the amino group or for synthesizing more complex amide structures.

Alkylation: The amino group can also undergo alkylation reactions with alkyl halides. This would result in the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. smolecule.com

Reactivity of the Amide Linkage

The amide linkage in this compound is a critical functional group that dictates much of its chemical behavior. Amides are generally stable functional groups, but the specific substitution on both the acyl and nitrogen sides of the amide bond in this molecule introduces unique reactivity considerations. The reactivity is primarily centered on nucleophilic attack at the carbonyl carbon.

Hydrolysis: The hydrolysis of the amide bond in this compound to yield phenylglycine and diphenylamine (B1679370) requires cleavage of the C-N bond. This reaction is typically catalyzed by acid or base and often requires harsh conditions such as high temperatures.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the carbonyl oxygen is protonated, which renders the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally less efficient for amides than for esters because the resulting amide anion (NR2-) is a poor leaving group compared to an alkoxide. arkat-usa.org

The rate of hydrolysis can be influenced by the electronic nature of the substituents. However, a significant factor affecting the reactivity of N,N-disubstituted amides can be steric hindrance. In related structures, such as 1-acyl-5,5-diphenylimidazolid-4-ones, the N-acyl groups exhibit unusual stability and resistance to hydrolysis, which is attributed to the steric crowding from the adjacent geminal diphenyl group. cdnsciencepub.com This suggests that the N,N-diphenyl configuration could similarly impart significant stability to the amide bond in the target molecule, making its cleavage challenging.

Reduction: The amide linkage can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), transforming the this compound into the corresponding ethylenediamine (B42938) derivative, N,N-diphenyl-1-phenylethane-1,2-diamine. The choice of reducing agent is critical, as milder reagents may not be effective for reducing a stable amide.

Palladium-Catalyzed Carbonylation and Aminocarbonylation Reactionsnih.gov

Palladium-catalyzed reactions are powerful tools for forming C-C and C-N bonds, and carbonylation reactions, which introduce a carbonyl group (CO), are fundamental in synthetic chemistry. nih.gov While specific examples using this compound as a substrate are not prominent in the literature, the synthesis of its structural analogues and related amides heavily relies on these methods. These reactions typically involve the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, followed by CO insertion and subsequent nucleophilic attack by an amine. nih.govnih.gov

Palladium-catalyzed aminocarbonylation represents a direct and efficient route for amide synthesis. organic-chemistry.org Various sources of carbon monoxide can be used, including CO gas or CO-releasing molecules, to mitigate the risks associated with handling toxic gas. organic-chemistry.orgchemistryviews.org The choice of ligand, base, and solvent system is crucial for controlling the selectivity and efficiency of the reaction. nih.gov For instance, in the carbonylation of iodobenzene (B50100) with 2-aminoethanol, the selectivity between aminocarbonylation and alkoxycarbonylation was effectively controlled by the choice of base and substrate ratio. nih.gov

An efficient method for synthesizing amides involves the palladium-catalyzed oxidative carbonylation of C(sp³)–H bonds with CO and amines. rsc.org This approach can convert simple alkanes into valuable substituted amides. For example, the reaction of toluene (B28343) with aniline and CO in the presence of a PdCl₂/Xantphos catalyst system yields N,2-diphenylacetamide. rsc.org This highlights a potential pathway for synthesizing the core structure of related compounds.

The table below summarizes representative conditions for palladium-catalyzed aminocarbonylation reactions relevant to the synthesis of complex amides.

| Catalyst System | Nucleophile/Substrate | CO Source | Conditions | Product Type | Reference |

| Pd(OAc)₂ / Phosphine Ligand | Aryl Halides / Amines | CO Gas | Mild Conditions | Aryl Amides | organic-chemistry.org |

| Pd(OAc)₂ / Imidazole Ligand | Aryl Halides / Amines | Formic Acid / Carbodiimide | - | Amides | chemistryviews.org |

| PdCl₂ / Xantphos | Toluene / Aniline | CO Gas (50 atm) | 125 °C, DTBP (oxidant) | N,2-diphenylacetamide | rsc.org |

| Pd(OAc)₂ / Triphenylphosphine | Iodobenzene / Aminoalcohols | CO Gas (1 atm) | Triethylamine (B128534) (base), DMF | Amide Alcohols / Amide Esters | nih.gov |

| Pd(0) / NHC Ligand | Aryl Iodides / Amines | CO Gas (1 atm) | - | Aryl Amides | organic-chemistry.org |

This table presents generalized data from various sources to illustrate the scope of Palladium-catalyzed aminocarbonylation.

Computational Chemistry and Theoretical Studies on 2 Amino N,n Diphenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of 2-amino-N,N-diphenylacetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p) or M06-2X with 6-311G(d,p), are used to determine its optimized molecular geometry. nih.govchemrxiv.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

The electronic structure of the molecule is also a key focus of DFT studies. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that helps in understanding the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap generally implies higher reactivity and greater potential for intramolecular charge transfer. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.govresearchgate.net These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other chemical species, including biological targets.

Table 1: Representative DFT-Calculated Parameters for Acetamide (B32628) Derivatives

| Parameter | Description | Typical Focus of Study |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Used to validate the optimized geometry against experimental data (e.g., from X-ray crystallography). |

| Bond Angles (°) ** | The angle formed between three atoms across at least two bonds. | Defines the molecule's shape and steric hindrance. |

| Dihedral Angles (°) ** | The angle between two intersecting planes, used to describe the conformation of the molecule. | Crucial for understanding the spatial arrangement of the phenyl rings and the acetamide group. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate an electron. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept an electron. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Relates to the molecule's reactivity, stability, and electronic transitions. nih.gov |

| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges within the molecule. | Influences the molecule's polarity and its interaction with polar solvents and other molecules. |

Note: The specific values for this compound would require dedicated DFT calculations which are not available in the public literature reviewed. The table represents the types of data generated in such studies.

Due to the presence of rotatable single bonds, particularly around the amide linkage and the phenyl groups, this compound can exist in multiple conformations. Conformer analysis is a computational process that aims to identify these different spatial arrangements and determine their relative stabilities. By systematically rotating the bonds and calculating the energy of each resulting structure, an energy landscape can be constructed.

This landscape maps the potential energy of the molecule as a function of its geometry, with energy minima corresponding to stable or metastable conformers. Identifying the global minimum energy conformer is crucial as it represents the most likely structure of the molecule under given conditions. The energy barriers between different conformers determine the flexibility of the molecule and the ease with which it can change its shape. For molecules with biological activity, understanding the conformational preferences is essential as only specific conformers may be able to bind effectively to a biological target.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

These simulations can reveal how the molecule behaves in a solution, how it interacts with solvent molecules, and how its conformation changes over nanoseconds or even microseconds. mdpi.com For instance, MD can be used to explore the stability of different conformers identified through quantum chemical calculations in a more realistic, dynamic environment. It can also be used to study the formation of complexes between this compound and other molecules, such as receptors or enzymes, providing insights into binding processes and mechanisms. mdpi.com

Computational Modeling of Reactivity and Reaction Pathways

Computational methods are also valuable for predicting the reactivity of this compound and for modeling potential reaction pathways. The electronic parameters derived from DFT calculations, such as the HOMO-LUMO gap and MEP maps, provide a first indication of the molecule's reactivity. researchgate.net

Furthermore, computational models can be used to simulate chemical reactions involving this compound. By calculating the energy profiles of potential reaction pathways, including the structures and energies of transition states and intermediates, researchers can predict the most likely reaction products and understand the underlying reaction mechanisms. This can be particularly useful in synthetic chemistry for optimizing reaction conditions and in pharmacology for understanding metabolic pathways.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical vibrational (infrared and Raman) spectra can be calculated from the optimized molecular geometry and force constants derived from DFT calculations. researchgate.net These predicted spectra can be compared with experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of vibrational modes.

Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net By calculating the energies and oscillator strengths of electronic excitations, the theoretical UV-Vis spectrum can be generated and compared with experimental data. This correlation between theoretical and experimental spectra serves as a powerful validation of the computational model and provides a deeper understanding of the molecule's electronic properties.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Related Diphenylacetamides

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. mdpi.comelsevierpure.com These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical techniques, such as multiple linear regression or machine learning algorithms, to develop a mathematical equation that relates these descriptors to the property or activity of interest. mdpi.comnih.gov

For diphenylacetamide derivatives, QSAR studies could be employed to understand how different substituents on the phenyl rings or modifications to the acetamide core influence a particular biological activity, such as enzyme inhibition. elsevierpure.com The molecular descriptors used in these models can be derived from computational chemistry, including electronic parameters (e.g., HOMO/LUMO energies), steric parameters, and topological indices. nih.govnih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized diphenylacetamide derivatives. nih.gov This predictive capability is highly valuable in drug discovery and materials science as it allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Descriptor-Based Similarity Studies

In the field of computational chemistry, descriptor-based similarity studies are fundamental to understanding the relationships between a compound's structure and its potential biological activity. These studies involve the calculation of various molecular descriptors—numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. By comparing the descriptor profiles of different compounds, researchers can identify structurally similar molecules which may share similar activities or properties.

For this compound, similarity can be assessed against libraries of known active compounds to predict potential biological targets. For instance, its structural characteristics can be compared to those of N′-phenylacetohydrazide derivatives that have been investigated as inhibitors of the Ebola virus (EBOV) glycoprotein (B1211001) (GP). nih.govacs.org Although this compound derivatives were found to be inactive in this specific context, the comparison remains a valid method for exploring its potential chemical space. nih.gov

Key molecular descriptors for this compound would include its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These descriptors help in evaluating its drug-likeness based on frameworks like Lipinski's rule of five.

| Molecular Descriptor | Value for this compound | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O | Indicates the elemental composition of the molecule. |

| Molecular Weight | 226.28 g/mol | A fundamental physical property influencing pharmacokinetics. |

| XLogP3 | 2.5 | Predicted octanol-water partition coefficient, indicating lipophilicity. |

| Hydrogen Bond Donors | 1 (the amino group) | Potential to donate hydrogen atoms in hydrogen bond formation. |

| Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and amino nitrogen) | Potential to accept hydrogen atoms in hydrogen bond formation. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |

Molecular Docking and Protein-Ligand Interaction Modeling (Focus on non-clinical, theoretical binding)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This modeling provides insights into the binding affinity and the specific molecular interactions that stabilize the complex. While derivatives of this compound have been synthesized and evaluated for their potential as Ebola virus entry inhibitors, they did not show activity. nih.gov However, the computational models developed for active analogs in this series can be used to hypothesize the theoretical binding mode of this compound to the EBOV glycoprotein (GP).

Studies on related N′,N′-diphenyl derivatives have identified a binding site at the interface of the GP1 and GP2 subunits of the EBOV-GP. nih.govacs.org The binding pocket is characterized by a hydrophobic subcavity, and key interactions with specific amino acid residues are crucial for ligand binding. For active analogs, a critical interaction involves a π-stacking interaction with the residue Tyr517 of GP2. nih.govacs.org

A theoretical docking model of this compound within this binding site would suggest that its two phenyl rings could occupy the hydrophobic subcavity. The acetamide backbone provides a scaffold for these rings, and the terminal amino group could potentially form hydrogen bonds with nearby polar residues. However, the conformational differences between the acetamide linkage in this compound and the hydrazide linkage in active compounds likely contribute to its lack of inhibitory activity. nih.gov

The table below outlines the hypothetical interactions between this compound and the EBOV-GP binding site, based on the binding mode of active N′,N′-diphenyl analogs. nih.govacs.org

| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residue(s) on Protein (EBOV-GP) | Description |

|---|---|---|---|

| π-Stacking | Diphenyl groups | Tyr517 | The aromatic rings of the ligand could stack against the phenyl ring of the tyrosine residue. nih.govacs.org |

| Hydrophobic Interactions | Diphenyl groups | Hydrophobic pocket residues | The non-polar phenyl groups would likely be buried in a hydrophobic cavity of the protein. |

| Hydrogen Bonding | Amino group (-NH₂) | E100, D522 (as potential acceptors) | The primary amine could act as a hydrogen bond donor to acidic residues in the vicinity. nih.govacs.org |

| Hydrogen Bonding | Carbonyl oxygen (C=O) | Nearby backbone amides or polar side chains | The carbonyl oxygen can act as a hydrogen bond acceptor. |

This theoretical model underscores the utility of molecular docking in rationalizing structure-activity relationships, even for inactive compounds, by providing a structural hypothesis for the observed lack of efficacy.

Solid State Chemistry and Material Science Aspects

Crystal Engineering and Polymorphism Studies

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. While specific polymorphism studies for 2-amino-N,N-diphenylacetamide are not extensively documented in publicly available literature, the molecular structure suggests a high propensity for polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.

The conformational flexibility of the N,N-diphenylacetamide moiety, arising from the rotation around the N-C(phenyl) and N-C(acetyl) bonds, allows the molecule to adopt different conformations, which can lead to various packing arrangements in the solid state. The presence of the amino group further introduces the possibility of different hydrogen-bonding networks, a key factor in the formation of polymorphs.

Studies on related acetamide (B32628) derivatives have shown that subtle changes in crystallization conditions (e.g., solvent, temperature, and saturation) can lead to the formation of different polymorphs with distinct physical properties. For instance, the crystal structure of N,N-diphenylacetamide has been redetermined to elucidate the influence of sterical overcrowding on its conformation and bond lengths researchgate.net. Similarly, research on N-substituted acetamide derivatives has highlighted the importance of crystallographic analysis in understanding their structure-property relationships nih.gov. It is therefore highly probable that this compound could also exhibit a rich polymorphic landscape.

The potential for polymorphism in this compound is a critical consideration for any of its applications, as different polymorphs can exhibit variations in melting point, solubility, and stability.

Intermolecular Interactions in Crystalline States

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions, including hydrogen bonds, C-H···π interactions, and van der Waals forces. The primary amino group (-NH2) and the amide functionality (-C=O) are key players in forming robust hydrogen-bonding networks.

Hydrogen Bonding: The amino group provides two hydrogen bond donors (N-H), while the amide oxygen acts as a hydrogen bond acceptor (C=O). This combination can lead to the formation of various supramolecular synthons, which are structural units formed by intermolecular interactions mdpi.com. Common synthons involving amides include the amide-amide catemer and the amide-amide dimer. The presence of the additional amino group in this compound introduces the possibility for more complex hydrogen-bonding motifs, such as N-H···O and N-H···N interactions.

π-π Stacking: The phenyl rings can also engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion. The extent of these interactions will depend on the steric hindrance imposed by the rest of the molecule.

Analysis of the crystal structure of the related compound N,2-diphenylacetamide reveals the presence of intermolecular N-H···O hydrogen bonds that link the molecules into chains sphinxsai.com. It is reasonable to infer that similar, and likely more complex, hydrogen-bonding schemes will be present in the crystal structure of this compound due to the additional amino group.

| Interaction Type | Potential Donor/Acceptor Groups in this compound | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (N-H···O) | Donor: Amino (-NH2), Amide (N-H, if present in tautomeric form); Acceptor: Amide Carbonyl (-C=O) | Primary driving force for molecular assembly, formation of chains, dimers, or sheets. |

| Hydrogen Bonding (N-H···N) | Donor: Amino (-NH2); Acceptor: Amino (-NH2) | Potential for forming alternative hydrogen-bonded networks. |

| C-H···π Interactions | Donor: C-H bonds on the phenyl rings and acetyl group; Acceptor: Phenyl rings | Directional interactions that contribute to the overall stability and influence molecular orientation. |

| π-π Stacking | Phenyl rings | Contributes to the cohesive energy of the crystal, often in an offset or parallel-displaced manner. |

| van der Waals Forces | Entire molecule | Non-directional forces that contribute significantly to the overall lattice energy. |

Co-crystallization and Supramolecular Assembly Potential

Co-crystallization is a technique used to form a multi-component crystalline solid where the components are held together by non-covalent interactions. The presence of both hydrogen bond donors (amino group) and a hydrogen bond acceptor (amide carbonyl group) makes this compound an excellent candidate for co-crystallization with other molecules, known as co-formers.

The formation of co-crystals can be guided by the principles of supramolecular synthons. For this compound, the amide group can form a robust amide-acid heterosynthon with carboxylic acids or an amide-amide heterosynthon with other amides mdpi.comsemanticscholar.org. The amino group offers further opportunities for forming strong hydrogen bonds with acidic co-formers.

Amino acids, with their carboxylic acid and amino groups, are particularly interesting co-formers for this compound nih.govmdpi.com. The potential interactions could lead to the formation of well-defined supramolecular architectures with tailored properties. For example, co-crystallization with a chiral amino acid could lead to the resolution of racemic this compound, if it were synthesized as a racemate.

The bulky diphenyl groups, while potentially hindering some interactions due to steric effects, also provide sites for C-H···π and π-π interactions, which can further stabilize the co-crystal lattice. The interplay between the strong hydrogen bonds from the amino and amide groups and the weaker, but numerous, interactions from the aromatic rings will determine the final supramolecular assembly.

The potential for forming diverse supramolecular synthons makes this compound a versatile building block in the field of crystal engineering and supramolecular chemistry.

Analytical Applications and Reference Standard Utilization

Use as a Reference Standard in Pharmaceutical Quality Control

In pharmaceutical quality control, reference standards are indispensable for ensuring the safety, efficacy, and consistency of drug products. pharmaffiliates.com A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which production batches of active pharmaceutical ingredients (APIs) or formulated drugs are compared. pharmaffiliates.com 2-amino-N,N-diphenylacetamide serves as such a standard, particularly in assays designed to determine the identity, purity, and strength of related pharmaceutical compounds.

The fundamental role of a reference standard is to provide a reliable point of comparison. pharmaffiliates.com In quality control laboratories, this involves using the standard to calibrate analytical instruments and validate testing methods. For instance, when analyzing a drug substance by High-Performance Liquid Chromatography (HPLC), the peak corresponding to the substance in the test sample is compared to the peak generated by the this compound reference standard. This comparison allows for accurate quantification and confirms the identity of the analyte.

Key characteristics of a pharmaceutical reference standard, such as this compound, include:

High Purity: The standard must be of the highest achievable purity to ensure that it does not introduce variability into analytical measurements.

Thorough Characterization: Its chemical structure, molecular weight, and other physicochemical properties must be rigorously confirmed using various analytical techniques like NMR, Mass Spectrometry, and chromatography. researchgate.netnih.gov

Stability: The reference material must be stable under specified storage conditions to maintain its integrity over its period of use.

By fulfilling these criteria, this compound supports the stringent requirements set by regulatory bodies, ensuring that pharmaceutical products are consistent and safe for consumer use. pharmaffiliates.com

Application in Analytical Method Development and Validation

Analytical method development and validation are crucial processes in the pharmaceutical industry to ensure that the methods used for testing raw materials and finished products are accurate, reliable, and reproducible. ambiopharm.comresearchgate.netjddtonline.info this compound is utilized during this process, especially when it is an impurity or a related substance to a new API.

The development phase involves creating a specific procedure to identify and quantify the substance. This includes selecting the appropriate analytical technique (e.g., HPLC, UPLC), choosing the right column and mobile phase, and optimizing conditions to achieve the desired separation and detection of the analyte from other components in the sample matrix. ambiopharm.comresearchgate.net

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. ambiopharm.com Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This compound, as a reference standard, is critical for assessing these validation parameters.

Table 1: Key Parameters in Analytical Method Validation

| Parameter | Description | Role of this compound |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. | Used to confirm that the method can distinguish the analyte from potential impurities, degradants, or excipients. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A series of dilutions of the reference standard are prepared and analyzed to establish the method's linear range. |

| Accuracy | The closeness of test results obtained by the method to the true value. | The reference standard is added (spiked) into a sample matrix at known concentrations, and the recovery is measured. |